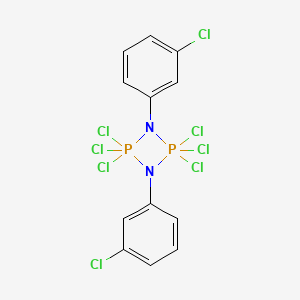
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes both nitrogen and phosphorus atoms within a four-membered ring. The presence of multiple chlorine atoms and m-chlorophenyl groups further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- typically involves the reaction of phosphorus trichloride with m-chlorophenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with a chlorinating agent to introduce the hexachloro groups.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): An organochlorine compound with similar structural features but different chemical properties.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with a similar backbone but different functional groups.
Mitotane: A chemotherapeutic agent structurally related to DDD.
Uniqueness
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- is unique due to its combination of nitrogen and phosphorus atoms within a four-membered ring, along with the presence of multiple chlorine atoms and m-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
33893-19-5 |
|---|---|
Molecular Formula |
C12H8Cl8N2P2 |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
2,2,2,4,4,4-hexachloro-1,3-bis(3-chlorophenyl)-1,3,2λ5,4λ5-diazadiphosphetidine |
InChI |
InChI=1S/C12H8Cl8N2P2/c13-9-3-1-5-11(7-9)21-23(15,16,17)22(24(21,18,19)20)12-6-2-4-10(14)8-12/h1-8H |
InChI Key |
WAKDXWZOUPZXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2P(N(P2(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


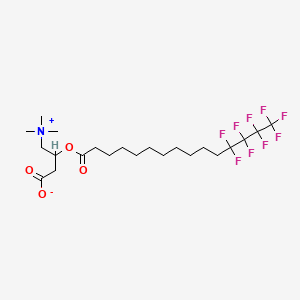
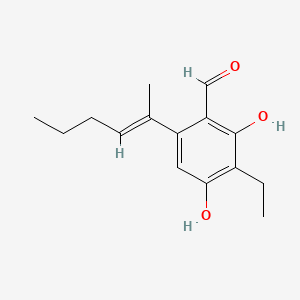
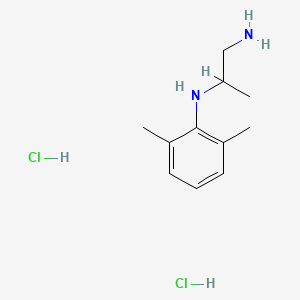
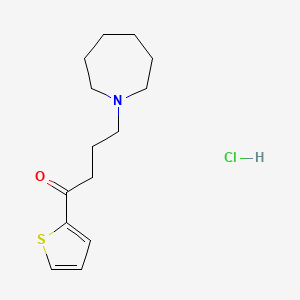
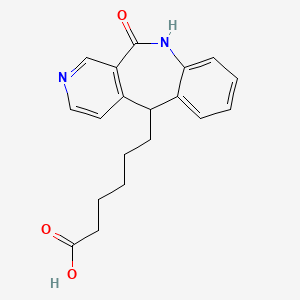
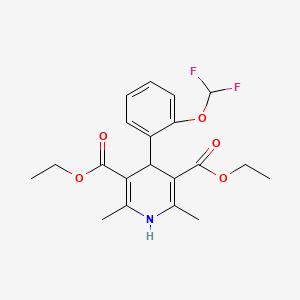
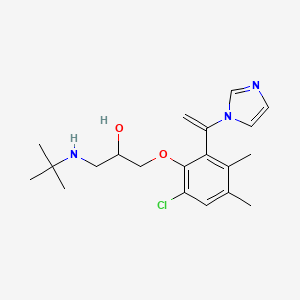

![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
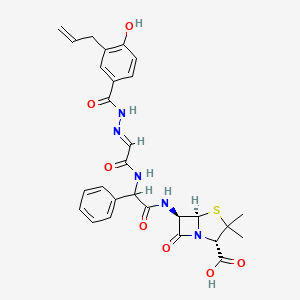
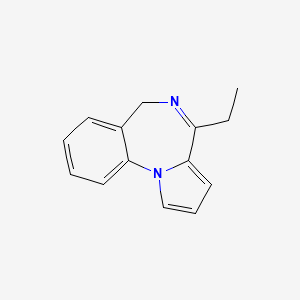

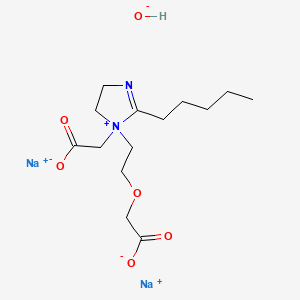
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
